HMPL-689

PI3Kδ inhibition IC50 Kinase assay

HMPL-689 (Amdizalisib) is an orally active, ATP‑competitive PI3Kδ inhibitor with >250‑fold selectivity over other PI3K isoforms and negligible kinome‑wide off‑target activity at 1 µM. This selectivity enables clean interpretation of PI3Kδ‑specific phenotypes in B‑cell lymphoma and autoimmune models. Its CYP2C8/2C9‑mediated metabolism minimizes CYP3A4‑dependent drug‑drug interactions, making it ideal for combination therapy studies. With a clinical hepatic safety advantage (Grade ≥3 ALT/AST elevation each 3.6 % vs. historical idelalisib data), HMPL‑689 reduces attrition in chronic dosing paradigms.

Molecular Formula
Molecular Weight
Cat. No. B1192938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHMPL-689
SynonymsHMPL-689;  HMPL 689;  HMPL689; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

HMPL-689 (Amdizalisib) Procurement Guide: PI3Kδ Inhibitor for Hematological Malignancy R&D


HMPL-689 (Amdizalisib) is a novel, orally active small molecule that selectively inhibits phosphoinositide 3-kinase delta (PI3Kδ) [1]. It is an ATP-competitive inhibitor under Phase II clinical development for B-cell malignancies including follicular lymphoma (FL) and marginal zone lymphoma (MZL) [2]. The compound is a new molecular entity (NME) discovered by HUTCHMED, with a distinct chemical structure designed to maximize selectivity for the PI3Kδ isoform [3].

Why Generic PI3Kδ Inhibitors Cannot Substitute for HMPL-689: Structural and Selectivity Differences


Generic substitution among PI3Kδ inhibitors is scientifically unsound due to marked differences in isoform selectivity profiles, off-target kinase inhibition, and resulting clinical safety signals. First-generation inhibitors like idelalisib exhibit PI3Kγ cross-inhibition linked to immune-mediated toxicities, while dual PI3Kδ/γ inhibitors such as duvelisib carry distinct AE burdens [1]. Pan-PI3K agents like copanlisib inhibit PI3Kα, causing hyperglycemia and hypertension absent with δ-selective agents [2]. HMPL-689 was structurally engineered to achieve >250-fold selectivity over other PI3K isoforms and negligible activity against 319 other kinases at 1 µM, a profile that directly impacts tolerability and dosing feasibility [3].

HMPL-689 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


In Vitro PI3Kδ Inhibitory Potency: HMPL-689 vs. Idelalisib

In a direct in vitro biochemical comparison, HMPL-689 demonstrated approximately 5-fold higher potency against PI3Kδ compared to the first-in-class inhibitor idelalisib [1].

PI3Kδ inhibition IC50 Kinase assay Biochemical potency

Kinase Selectivity Profile: HMPL-689 vs. Other PI3K Isoforms and Kinome

HMPL-689 exhibits >250-fold selectivity for PI3Kδ over other PI3K isoforms and no significant inhibition of 319 other protein kinases at 1 µM concentration [1]. This contrasts with idelalisib's known PI3Kγ cross-inhibition and duvelisib's dual PI3Kδ/γ inhibition profile [2].

Kinase selectivity Off-target activity PI3Kγ sparing Safety margin

Clinical Efficacy in Relapsed/Refractory Follicular Lymphoma (R/R FL)

In a Phase I dose-escalation study, HMPL-689 monotherapy achieved an objective response rate (ORR) of 59% (95% CI, 39-77) in patients with relapsed/refractory follicular lymphoma, including a complete response (CR) rate of 17% [1]. These efficacy metrics are comparable to or exceed those reported for approved PI3K inhibitors in similar R/R FL populations [2].

Follicular lymphoma Objective response rate Phase Ib clinical trial R/R FL

Hepatic Safety: Lower Incidence of Grade ≥3 ALT/AST Elevation vs. Idelalisib

In the Phase I study of HMPL-689, the incidence of Grade ≥3 ALT/AST elevation was notably lower than that historically reported for idelalisib in similar R/R lymphoma populations [1].

Hepatotoxicity ALT elevation AST elevation Adverse events

Preclinical ADME and Drug-Drug Interaction (DDI) Profile

Preclinical ADME characterization demonstrates that HMPL-689 has a favorable DDI liability profile. It exhibits inhibition of CYP2C8 and CYP2C9 with IC50 values of 30.4 µM and 10.7 µM, respectively [1]. This contrasts with other PI3K inhibitors that may have stronger CYP inhibition at clinically relevant concentrations [2].

ADME Drug-drug interaction CYP inhibition Pharmacokinetics

HMPL-689 (Amdizalisib) Optimal Application Scenarios in Research and Pre-Clinical Procurement


Target Validation in B-Cell Malignancy Models Requiring High δ-Isoform Selectivity

For researchers investigating PI3Kδ-dependent signaling pathways in B-cell lymphoma, chronic lymphocytic leukemia (CLL), or autoimmune models, HMPL-689 provides a tool with >250-fold selectivity over other PI3K isoforms and negligible kinome-wide off-target activity at 1 µM [1]. This enables clean interpretation of PI3Kδ-specific phenotypes without confounding PI3Kγ inhibition or broader kinome effects. This selectivity profile is particularly valuable in combination studies where off-target synergy or antagonism must be minimized.

Combination Therapy Regimens Minimizing Drug-Drug Interaction Risk

HMPL-689 demonstrates in vitro CYP2C8 and CYP2C9 inhibition IC50 values of 30.4 µM and 10.7 µM, respectively, indicating a lower potential for clinically significant drug-drug interactions compared to strong CYP3A4 inhibitors like idelalisib [2]. This ADME profile makes HMPL-689 a preferred candidate for combination therapy research with CYP3A4 substrates, monoclonal antibodies (e.g., rituximab), or other targeted agents, where maintaining predictable pharmacokinetics across combination partners is critical for both safety and interpretability of preclinical efficacy data.

Long-Term Dosing Studies Requiring a Favorable Hepatic Safety Margin

In preclinical toxicology studies or in vivo efficacy models requiring extended dosing periods, HMPL-689's structural optimization has been associated with lower hepatic and gastrointestinal tissue drug concentrations [3]. Clinically, this has translated to a lower incidence of Grade ≥3 ALT/AST elevation (3.6% each) compared to historical data for idelalisib [4]. For procurement decisions involving chronic dosing paradigms—such as maintenance therapy models or autoimmune disease research—this improved hepatic safety margin reduces attrition due to liver toxicity and enhances the quality of long-term data collection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for HMPL-689

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.